molecular formula C9H11NO3 B1617503 N-(2-Hydroxyethyl)salicylamide CAS No. 24207-38-3

N-(2-Hydroxyethyl)salicylamide

Cat. No.: B1617503
CAS No.: 24207-38-3
M. Wt: 181.19 g/mol
InChI Key: NCPLWPQEVIBZKJ-UHFFFAOYSA-N
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Description

N-(2-Hydroxyethyl)salicylamide: is an organic compound with the molecular formula C9H11NO3 It is a derivative of salicylamide, where the amide group is substituted with a 2-hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: Salicylic acid and 2-aminoethanol.

    Reaction: The synthesis involves the reaction of salicylic acid with 2-aminoethanol under acidic or basic conditions to form N-(2-Hydroxyethyl)salicylamide.

    Conditions: The reaction typically requires heating and may be catalyzed by acids or bases to facilitate the formation of the amide bond.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield.

    Purification: The product is purified using recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-Hydroxyethyl)salicylamide can undergo oxidation reactions, where the hydroxyl group may be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where the hydroxyl or amide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated derivatives, acylated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: N-(2-Hydroxyethyl)salicylamide can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Material Science: It is used in the synthesis of polymers and hydrogels with specific properties.

Biology:

    Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

    Analgesic and Antipyretic: Similar to salicylamide, this compound may possess analgesic and antipyretic properties.

    Drug Delivery: It is used in the formulation of drug delivery systems to enhance the bioavailability of active pharmaceutical ingredients.

Industry:

    Cosmetics: The compound is used in cosmetic formulations for its potential skin-soothing properties.

    Agriculture: It is explored as a component in agrochemical formulations to improve the efficacy of pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: N-(2-Hydroxyethyl)salicylamide interacts with enzymes by binding to their active sites, inhibiting their activity.

    Cellular Pathways: It may modulate cellular pathways involved in inflammation and pain, similar to other salicylamide derivatives.

Comparison with Similar Compounds

    Salicylamide: A parent compound with similar analgesic and antipyretic properties.

    Salicylic Acid: Known for its use in acne treatment and as a precursor in the synthesis of other salicylates.

    N-octyl salicylamide: Used in topical formulations with different permeation properties.

Uniqueness:

    Hydroxyethyl Substitution: The presence of the 2-hydroxyethyl group in N-(2-Hydroxyethyl)salicylamide provides unique chemical and physical properties, such as increased solubility and potential for forming hydrogen bonds.

    Versatility: Its ability to participate in various chemical reactions and form derivatives makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-hydroxy-N-(2-hydroxyethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-5-10-9(13)7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPLWPQEVIBZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178903
Record name Salicylic acid ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24207-38-3
Record name N-(2-Hydroxyethyl)salicylamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24207-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylic acid ethanolamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024207383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)salicylamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58204
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylic acid ethanolamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30178903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)salicylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLIC ACID ETHANOLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRG9U2D29S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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